Product packaging for 2-(4-Fluoro-phenylsulfanyl)-ethylamine(Cat. No.:CAS No. 119511-40-9)

2-(4-Fluoro-phenylsulfanyl)-ethylamine

Cat. No.: B3220295
CAS No.: 119511-40-9
M. Wt: 171.24 g/mol
InChI Key: VVAKGUUGRVPWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Fluoro-phenylsulfanyl)-ethylamine is a synthetic organic compound with the molecular formula C8H10FNS and a molecular weight of 139.23 g/mol. This compound features a phenethylamine backbone substituted with a fluorine atom at the para position of the aromatic ring and a sulfur atom linking the ring to the ethylamine chain, defining its unique chemical properties. As a research chemical, this compound is of significant interest in medicinal and organic chemistry. Its structure suggests potential as a key intermediate in the synthesis of more complex molecules for pharmaceutical development. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the design of ligands for neurological targets, given the known importance of both fluorine and sulfur-containing groups in bioactive molecules. The electron-withdrawing nature of the fluorine atom can influence the molecule's pKa and overall electronic distribution, which may affect its interaction with biological systems. Similarly, the thioether linkage offers a potential site for further chemical modification or coordination. This product is strictly for research purposes and is labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNS B3220295 2-(4-Fluoro-phenylsulfanyl)-ethylamine CAS No. 119511-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)sulfanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAKGUUGRVPWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Phenylethylamine Derivatives in Organic Synthesis and Chemical Biology

The 2-phenethylamine framework is a ubiquitous structural motif found in a vast array of natural products, neurotransmitters, and synthetic pharmaceuticals. nih.gov Its importance is highlighted by its presence in endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862), which are fundamental to neurological function. nih.govnih.gov In medicinal chemistry, the phenethylamine (B48288) backbone is considered a "privileged scaffold" because it can interact with a wide range of biological targets, particularly receptors within the central nervous system. nih.govnih.gov

Organic synthesis has leveraged this scaffold extensively, developing a multitude of methods to modify its three main components: the aromatic ring, the ethyl side chain, and the terminal amino group. These modifications allow for the fine-tuning of a compound's pharmacological profile, leading to the development of drugs across numerous therapeutic areas. victoria.ac.nzresearchgate.net The versatility of this scaffold makes it a cornerstone in the construction of compound libraries for drug discovery and a key building block for complex molecular architectures.

Table 1: Key Therapeutic Classes Based on the Phenethylamine Scaffold
Therapeutic ClassGeneral Mechanism of ActionExample Compounds/Derivatives
CNS StimulantsModulation of dopamine and norepinephrine transportersAmphetamine, Methylphenidate
AntidepressantsInhibition of monoamine oxidase (MAO) or reuptake transportersPhenelzine, Venlafaxine
Adrenergic Agonists/AntagonistsInteraction with α- and β-adrenergic receptorsEpinephrine, Propranolol
PsychedelicsAgonism primarily at serotonin (B10506) 5-HT2A receptorsMescaline, 2C-B

Significance of Sulfur Containing Moieties in Molecular Design

Sulfur-containing functional groups are integral to drug design and discovery, with organosulfur compounds representing a significant portion of all small-molecule pharmaceuticals. tandfonline.com The thioether linkage (R-S-R'), as seen in the phenylsulfanyl portion of the target molecule, is a particularly valuable moiety. Unlike its oxygen analog (the ether), the thioether has a unique set of physicochemical properties. Sulfur is larger, less electronegative, and more polarizable than oxygen, which influences the bond angles, length, and conformational flexibility of the molecule. tandfonline.com

In molecular design, thioethers can serve several roles:

Flexible Linkers: The C-S-C bond angle is more acute than the C-O-C angle, providing different spatial arrangements for connecting molecular fragments.

Metabolic Handles: Thioethers can be metabolically oxidized to the more polar sulfoxide (B87167) (R-SO-R') and sulfone (R-SO₂-R') derivatives. nih.gov This metabolic pathway can be exploited in prodrug design or to modulate the pharmacokinetic profile of a compound.

Hydrogen Bond Acceptors: The sulfur atom can act as a weak hydrogen bond acceptor, contributing to ligand-receptor binding interactions.

Modulators of Physicochemical Properties: The inclusion of a thioether can impact a molecule's lipophilicity and electronic character, affecting its solubility, membrane permeability, and protein binding. cup.edu.in

The thioether moiety is a key component in a wide range of approved drugs, demonstrating its utility and versatility in creating effective therapeutic agents. tandfonline.com

Impact of Fluorine Substitution in Aromatic Systems on Chemical Properties and Reactivity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's drug-like properties. tandfonline.com Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of hydrogen, allowing it to act as a bioisostere of a hydrogen atom without significantly increasing the molecule's size. acs.org When substituted onto an aromatic ring, such as the 4-fluoro (para) substitution in the target compound, fluorine exerts profound effects through a combination of steric and electronic influences.

One of the most significant impacts is on metabolic stability. Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of oxidation, like the para-position of a phenyl ring, can block this metabolic pathway due to the strength of the C-F bond, thereby increasing the compound's half-life and bioavailability. worldscientific.com

Furthermore, fluorine's strong electron-withdrawing inductive effect can significantly alter the properties of the molecule. It can lower the pKa of nearby acidic or basic functional groups, which affects the ionization state of the molecule at physiological pH and can improve membrane permeability and oral absorption. nih.govtandfonline.com This electronic perturbation can also modulate the binding affinity of a drug for its target protein by altering electrostatic interactions or hydrogen bonding capabilities. researchgate.net

Table 2: Effects of Aromatic Fluorine Substitution in Drug Design
Property AffectedEffect of Fluorine SubstitutionUnderlying RationaleReference
Metabolic StabilityIncreases stability by blocking oxidative metabolism.The C-F bond is significantly stronger than the C-H bond and resistant to enzymatic cleavage. tandfonline.comworldscientific.com
Binding AffinityCan increase or decrease affinity depending on context.Alters molecular conformation and electronic interactions (dipole moment, hydrogen bonding) with the target protein. researchgate.net
LipophilicityGenerally increases lipophilicity (logP).Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability. nih.gov
Acidity/Basicity (pKa)Lowers the pKa of nearby amines (making them less basic) or acids (making them more acidic).Strong electron-withdrawing inductive effect of the fluorine atom. tandfonline.comethernet.edu.et

Contextualizing 2 4 Fluoro Phenylsulfanyl Ethylamine Within Current Academic Research Trajectories

Direct Synthetic Routes to this compound

Direct synthetic approaches to this compound typically involve a convergent strategy where key fragments are prepared and then combined. These routes prioritize efficiency and yield, focusing on the reliable formation of the carbon-sulfur and carbon-nitrogen bonds.

Precursor Synthesis and Halogenation Techniques

The synthesis of the core structure of this compound commences with commercially available and appropriately substituted precursors. A common starting material is 4-fluorothiophenol. This precursor already contains the essential fluorine and sulfur functionalities in the correct orientation on the phenyl ring.

Alternatively, if starting from a non-fluorinated precursor, electrophilic fluorination can be employed. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are capable of installing a fluorine atom at the para position of a suitably activated benzene (B151609) ring.

Another critical precursor is a two-carbon electrophile that will form the ethylamine side chain. A common choice is 2-bromoethanol (B42945) or 2-chloroethylamine (B1212225) hydrochloride. These molecules provide the necessary carbon backbone and a leaving group for subsequent nucleophilic attack.

PrecursorRole in Synthesis
4-FluorothiophenolProvides the 4-fluorophenylsulfanyl moiety.
2-BromoethanolActs as a two-carbon electrophile for S-alkylation.
2-Chloroethylamine hydrochlorideProvides the complete ethylamine side chain.

Introduction of the Phenylsulfanyl Moiety

The introduction of the phenylsulfanyl moiety is a key step, typically achieved through a nucleophilic substitution reaction. The thiolate anion of 4-fluorothiophenol, generated by treatment with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), acts as a potent nucleophile.

This thiolate then reacts with a suitable two-carbon electrophile, such as 2-bromoethanol, in an S-alkylation reaction to form 2-((4-fluorophenyl)thio)ethan-1-ol. This intermediate contains the desired carbon-sulfur bond and a terminal hydroxyl group that can be further functionalized to the amine.

An alternative approach involves the reaction of the 4-fluorothiolate with 2-chloroethylamine hydrochloride. This method directly introduces the ethylamine side chain, although protection of the amine may be necessary depending on the reaction conditions.

Reaction TypeNucleophileElectrophileProduct
S-Alkylation4-Fluorothiophenolate2-Bromoethanol2-((4-Fluorophenyl)thio)ethan-1-ol
S-Alkylation4-Fluorothiophenolate2-ChloroethylamineThis compound

Reductive Amination and Amine Formation Pathways

Once the 2-((4-fluorophenyl)thio)ethan-1-ol intermediate is synthesized, the terminal alcohol must be converted to an amine. A common and efficient method for this transformation is a two-step process involving oxidation followed by reductive amination.

First, the primary alcohol is oxidized to the corresponding aldehyde, 2-((4-fluorophenyl)thio)acetaldehyde, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation or side reactions involving the sulfide (B99878).

The resulting aldehyde can then undergo reductive amination. organic-chemistry.orgnih.gov This reaction involves treating the aldehyde with ammonia (B1221849) or an ammonia source, such as ammonium (B1175870) acetate, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine, this compound, using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organic-chemistry.org Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can also be employed for the reduction of the imine. organic-chemistry.org

Another pathway to the amine from the alcohol intermediate is through a Mitsunobu reaction. This involves activating the alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), followed by reaction with a nitrogen nucleophile like phthalimide. Subsequent deprotection of the phthalimide with hydrazine (B178648) yields the primary amine.

Stereoselective and Diastereoselective Synthetic Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced on the ethylamine backbone, requires stereoselective methods.

One approach involves the use of a chiral auxiliary. For instance, a chiral oxazolidinone can be acylated with a derivative of (4-fluorophenyl)thioacetic acid. Subsequent stereoselective reduction of the ketone and amination steps, controlled by the chiral auxiliary, can lead to the formation of a single enantiomer of the desired amine.

Enzymatic resolutions are also a powerful tool for obtaining enantiomerically pure compounds. A racemic mixture of an intermediate, such as 2-((4-fluorophenyl)thio)ethan-1-ol, could be subjected to a lipase-catalyzed acylation, which would selectively acylate one enantiomer, allowing for the separation of the two.

Furthermore, asymmetric synthesis can be achieved through the use of chiral catalysts. For example, the asymmetric reduction of an imine derived from 2-((4-fluorophenyl)thio)acetaldehyde using a chiral catalyst system, such as a chiral borane (B79455) or a transition metal complex with a chiral ligand, can produce the amine with high enantiomeric excess. researchgate.net

This compound as a Versatile Synthetic Intermediate

The structure of this compound, featuring a nucleophilic amine and a modifiable thioether linkage, makes it a valuable building block in organic synthesis.

Role as a Nucleophilic Building Block in Heterocyclic Synthesis

The primary amine group of this compound is a potent nucleophile, making it a key component in the construction of various heterocyclic systems. nih.gov It can react with a wide range of electrophiles to form new carbon-nitrogen bonds, leading to the assembly of diverse ring structures.

For example, reaction with diketones or their equivalents can lead to the formation of substituted pyrroles or pyridines. Condensation with β-ketoesters can be employed in the synthesis of pyrimidinones. The reaction with isothiocyanates can yield thiourea (B124793) derivatives, which are precursors to thiazoles and other sulfur- and nitrogen-containing heterocycles.

The general scheme for its use in heterocyclic synthesis involves the reaction of the amine with a bifunctional electrophile, leading to an initial condensation or addition reaction, followed by an intramolecular cyclization to form the heterocyclic ring. The presence of the 4-fluorophenylsulfanyl moiety can influence the electronic properties and biological activity of the final heterocyclic product.

Heterocycle ClassElectrophilic Partner
Pyrroles1,4-Diketones
Pyridines1,5-Diketones or α,β-Unsaturated ketones
Pyrimidinonesβ-Ketoesters
Thiazolesα-Haloketones (via initial thiourea formation)

Application in Ortho-Metalation Reactions Leading to Palladacycles

Phenethylamine (B48288) derivatives are known to undergo ortho-metalation reactions, a process that involves the direct palladation of the aromatic ring at the position ortho to the ethylamine substituent. researchgate.netrsc.org This reaction leads to the formation of stable six-membered palladacycles. fishersci.com Specifically, 2-(4-Fluorophenyl)ethylamine is a suitable substrate for such transformations, accommodating both electron-releasing and electron-withdrawing groups on the aromatic ring. fishersci.com

The resulting palladacycles are valuable intermediates in organic synthesis and can be used as pre-catalysts in various cross-coupling reactions. nih.govwikipedia.org The formation of these palladacycles typically involves the reaction of the phenethylamine derivative with a palladium(II) salt, such as palladium(II) acetate, in an appropriate solvent. nih.gov The primary amine group directs the palladium to the ortho position of the phenyl ring. The insertion of olefins into the Pd-C bond of these ortho-palladated complexes can lead to the formation of larger, eight-membered palladacycles. researchgate.net

Table 4: Ortho-Metalation and Palladacycle Formation

SubstrateReagentProductKey FeatureReferences
Phenethylamine/PhenterminePd(C,N-C6H4CH2CR2NH2-2)(μ-X)₂Eight-membered palladacyclesInsertion of olefins into Pd-C bond researchgate.net
Phenylalanine/Phenylethylamine derivativesPd(II) catalystortho-C-H olefination productsRemovable picolinamide (B142947) directing group rsc.org
Phenylethylamine derivativesPd(II) catalystortho- and meta-C-H functionalized productsRegiodivergent functionalization rsc.org
IminesPalladium(II) acetateImine palladacyclesSuzuki-Miyaura cross-coupling catalysts nih.gov

Utility in Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.comnih.govsemanticscholar.org Amines are common components in many MCRs. While specific MCRs involving this compound are not extensively documented, the reactivity of primary amines suggests its potential utility in such transformations.

For example, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that utilize an amine component. mdpi.comnih.gov The Strecker reaction, the first described MCR, involves the reaction of an amine, an aldehyde or ketone, and a cyanide salt to produce α-aminonitriles. mdpi.com The Povarov reaction, a multicomponent variant of which is known as the Grieco reaction, can be used to synthesize tetrahydroquinolines from anilines, aldehydes, and olefins. mdpi.com Additionally, photocatalytic olefin-hydroaminoalkylation provides a modern approach for the synthesis of tertiary alkylamines from dialkylamines, olefins, and aliphatic carbonyls. cam.ac.uk

Table 5: Examples of Multicomponent Reactions Involving Amines

Reaction NameKey ComponentsProduct TypeReferences
Ugi/Passerini ReactionIsocyanide, Amine, Carbonyl compound, Carboxylic acid (Ugi) or Aldehyde/Ketone (Passerini)α-Acylamino amides / α-Acyloxy carboxamides mdpi.comnih.gov
Strecker ReactionAmine, Aldehyde/Ketone, Cyanide saltα-Aminonitriles mdpi.com
Povarov (Grieco) ReactionAniline, Aldehyde, OlefinTetrahydroquinolines mdpi.com
Photocatalytic Olefin-HydroaminoalkylationDialkylamine, Olefin, Aliphatic carbonylTertiary alkylamines cam.ac.uk
Phosphinoyl-functionalized amine synthesis2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxideN-(2-(phenylethynyl)benzyl)amines and related heterocycles rsc.org

Derivatization Strategies and Analogue Libraries

The presence of a primary amine group in this compound provides a key site for various derivatization reactions, allowing for the generation of diverse analogue libraries.

N-Functionalization of the Ethylamine Moiety

The nitrogen atom of the ethylamine moiety is a nucleophilic center that can readily undergo a variety of functionalization reactions, including acylation, sulfonylation, and alkylation.

N-Acylation: The primary amine can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis and is widely used to introduce a vast array of functional groups. tubitak.gov.tr The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

N-Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides. This transformation is analogous to acylation and provides access to a different class of derivatives with distinct chemical and biological properties. The synthesis of arylsulfonates from phenol (B47542) derivatives and sulfonyl chlorides is a well-established method. researchgate.net

N-Alkylation: The amine can be alkylated using various alkylating agents. However, the direct alkylation of primary amines with alkyl halides can often lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. wikipedia.org More controlled methods, such as reductive amination, are often preferred for the selective synthesis of secondary or tertiary amines. rsc.org This method involves the reaction of the amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ.

Table 6: N-Functionalization Reactions of the Ethylamine Moiety

Reaction TypeReagentProduct ClassKey ConsiderationsReferences
N-AcylationAcyl chlorides, AnhydridesAmidesGenerally high yielding, requires a base. tubitak.gov.tr
N-SulfonylationSulfonyl chloridesSulfonamidesSimilar to acylation, produces stable derivatives. researchgate.net
N-AlkylationAlkyl halidesSecondary/Tertiary amines, Quaternary ammonium saltsProne to over-alkylation. wikipedia.org
Reductive AminationCarbonyl compounds, Reducing agentSecondary/Tertiary aminesMore controlled method for selective alkylation. rsc.org
N-Methylation-N-methylphenethylamineA specific example of N-alkylation. wikipedia.orgnih.gov

Aromatic Ring Functionalization and Substitution Patterns

The introduction of various substituents onto the aromatic ring of 2-arylthio-ethylamine analogues is a key strategy to modulate their physicochemical and biological properties. A range of synthetic methods can be employed to achieve diverse substitution patterns.

General strategies for the functionalization of aromatic rings are often applicable to the synthesis of analogues of this compound. For instance, electrophilic aromatic substitution reactions such as halogenation can introduce chloro, bromo, or iodo groups onto the phenyl ring. The position of substitution is directed by the existing groups on the ring. For example, ortho-chlorination of phenolic precursors can be achieved under specific conditions. google.com Similarly, meta-substitution patterns, which can be more challenging to obtain directly, may be accessed through multi-step sequences involving perbromination followed by selective reduction. google.com Palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for introducing carbon-based substituents like alkyl, aryl, and alkynyl groups onto an appropriately halogenated aromatic scaffold. google.com

A specific example of aromatic ring functionalization in a related phenethylamine scaffold is the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine. orgsyn.org This synthesis starts from 4-fluoro-3-hydroxytoluene, demonstrating a viable route to introduce both a fluorine and a hydroxyl group onto the phenyl ring, which can then be elaborated to the desired ethylamine side chain. orgsyn.org Such approaches allow for the systematic exploration of the effects of different substituents on the properties of the final molecule.

Table 1: Examples of Functionalized Analogues and Synthetic Strategies

Compound/AnalogueFunctionalizationSynthetic Strategy Mentioned
2-(ortho-chlorophenyl)ethylamine derivativeOrtho-chlorinationSelective chlorination of a phenol precursor google.com
2-(meta-bromophenyl)ethylamine derivativeMeta-brominationPerbromination followed by selective reduction google.com
2-(4-fluoro-3-hydroxyphenyl)ethylamine3-HydroxylationSynthesis starting from 4-fluoro-3-hydroxytoluene orgsyn.org

Synthesis of Sulfonyl-Containing Derivatives

The oxidation of the thioether linkage in this compound to a sulfoxide (B87167) or a sulfone represents a significant structural modification that can profoundly impact the compound's electronic and steric properties. Several methods are available for the oxidation of sulfides to sulfones.

A common and effective method for this transformation is the use of hydrogen peroxide as the oxidant. wikipedia.org The selectivity of the oxidation, either to the sulfoxide or the sulfone, can often be controlled by the choice of catalyst and reaction conditions. For example, tantalum carbide has been reported to catalyze the oxidation of sulfides to sulfoxides, while niobium carbide under similar conditions can afford the corresponding sulfones. wikipedia.orgresearchgate.net Another approach involves the use of urea-hydrogen peroxide, often in the presence of an anhydride (B1165640) like phthalic anhydride, which provides a metal-free and environmentally benign route to sulfones. wikipedia.org For a highly efficient and selective synthesis of sulfones, 2,2,2-trifluoroacetophenone (B138007) can be used as an organocatalyst with hydrogen peroxide. wikipedia.org

A more specialized reagent for the oxidation of sulfides is 2-(phenylsulfonyl)-3-phenyloxaziridine, commonly known as the Davis reagent. wikipedia.org This reagent can be used to generate sulfinate anions from thiolates, which can then be alkylated to form sulfones. wikipedia.org

A relevant example of the synthesis of a sulfonyl-containing compound related to the target molecule is the preparation of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protecting group. thermofisher.com The synthesis of this group involves the formation of a sulfone from a corresponding thioether, highlighting a practical application of sulfide oxidation in a multi-step synthesis. thermofisher.com

Table 2: Reagents for the Oxidation of Sulfides to Sulfones

Reagent/Catalyst SystemDescription
Hydrogen Peroxide / Niobium CarbideEfficiently affords sulfones from sulfides. wikipedia.orgresearchgate.net
Urea-Hydrogen Peroxide / Phthalic AnhydrideA metal-free, environmentally friendly oxidation method. wikipedia.org
2,2,2-Trifluoroacetophenone / Hydrogen PeroxideAn organocatalytic system for the selective synthesis of sulfones. wikipedia.org
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent)Used for the generation of sulfinate anions from thiolates, which can be alkylated to sulfones. wikipedia.org

Preparation of Masked Fluoroethylamine Reagents

In multi-step syntheses, it is often necessary to use "masked" reagents, where a reactive functional group is temporarily protected to prevent unwanted side reactions. For the introduction of the 2-fluoroethylamine moiety, masked synthons where the amine group is protected are highly valuable.

One of the most classical and widely used methods for masking a primary amine is the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This method utilizes potassium phthalimide as an ammonia surrogate. wikipedia.orgmasterorganicchemistry.com The phthalimide anion is a soft nucleophile that reacts with a primary alkyl halide, such as 2-fluoroethyl bromide or iodide, in a nucleophilic substitution reaction to form an N-alkylphthalimide. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The phthalimide group is stable to many reaction conditions and effectively masks the primary amine. The amine can be subsequently liberated by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. wikipedia.orgthermofisher.com

A more modern and versatile approach to masking primary amines is the use of a tert-butoxycarbonyl (Boc) protecting group. N-Boc-2-fluoroethylamine can be prepared by reacting 2-fluoroethylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). sigmaaldrich.comchemimpex.com The Boc group is robust under a variety of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in an organic solvent. chemrxiv.org N-Boc-2-chloroethylamine is a commercially available and useful building block where the chloro group can undergo nucleophilic substitution, and the Boc-protected amine can be deprotected in a later step.

Another strategy for masking the amine functionality is through the formation of an acetamide (B32628). N-acetylation can be achieved using various acetylating agents. nih.gov For instance, 2-amino-N-(2,2,2-trifluoroethyl) acetamide is an intermediate where the amine is protected as an acetamide. chemicalbook.com The removal of the acetyl group to liberate the free amine typically requires more forcing conditions than the removal of a Boc group, which can be advantageous in certain synthetic routes.

Table 3: Masked Fluoroethylamine Reagents

Masked ReagentProtecting GroupDeprotection Conditions
N-(2-Fluoroethyl)phthalimidePhthalimideHydrazinolysis or acidic/basic hydrolysis wikipedia.orgthermofisher.com
N-Boc-2-fluoroethylaminetert-Butoxycarbonyl (Boc)Acidic conditions (e.g., TFA, HCl) chemrxiv.org
N-(2-Fluoroethyl)acetamideAcetylStrong acidic or basic hydrolysis

Gas-Phase Spectroscopic Investigations of Conformational Landscapes

Spectroscopic investigations in the gas phase are powerful tools for unraveling the conformational intricacies of molecules. By exciting the molecule with lasers and analyzing the resulting signals, scientists can identify the distinct signatures of each conformer present in a molecular beam.

Vibronic and vibrational spectroscopy are key methods for studying molecular structure. rsc.org Vibronic spectroscopy probes the transitions between different electronic and vibrational energy levels within a molecule. osti.govnih.gov The interaction between electronic states and molecular vibrations, known as vibronic coupling, can provide detailed information about molecular geometry. osti.govnih.gov For this compound, also known as 4-FPEA, the vibronic spectra were measured to study the effects of fluorine substitution on its conformational landscape. rsc.org These spectra helped to identify the electronic origins of different conformers. rsc.org

Vibrational spectroscopy, on the other hand, specifically measures the frequencies of molecular vibrations. These frequencies are highly sensitive to the molecule's three-dimensional structure, meaning each conformer has a unique vibrational fingerprint. This allows for the unambiguous identification of different structures. nih.gov

Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective technique used to obtain electronic spectra of molecules in the gas phase. hhu.de In this method, a first laser excites a molecule to an intermediate electronic state, and a second laser pulse ionizes it. hhu.de By scanning the wavelength of the first laser, a vibronic spectrum of the S₀ to S₁ electronic transition can be recorded. rsc.orghhu.de

For this compound, R2PI spectroscopy was instrumental in identifying the presence of three distinct conformers in the molecular beam. rsc.org The R2PI spectrum displayed bands that were associated with the origin and vibronic transitions for the ground (S₀) and first excited (S₁) electronic states of these three different conformers. rsc.org

While R2PI is excellent for studying excited electronic states, Ionization-Loss Stimulated Raman Spectroscopy (ILSRS) provides detailed vibrational information about the molecule in its electronic ground state. rsc.org This double-resonance technique allows for the measurement of conformer-specific vibrational spectra. rsc.orgpsu.edu

The application of ILSRS to this compound confirmed the presence of the three conformers initially detected by R2PI. rsc.org By measuring distinctive ILSRS spectral signatures over a broad spectral range (400–1700 and 2750–3500 cm⁻¹), researchers could definitively assign the structures of the observed conformers. rsc.org The unique vibrational bands observed in the ILSRS spectra for each conformer provide a clear structural identification. rsc.orgrsc.org

Quantum Chemical Calculations and Theoretical Modeling

To interpret the complex experimental spectra, researchers rely on quantum chemical calculations. rsc.orgresearchgate.net These computational methods provide theoretical models of the molecule's structure, stability, and vibrational frequencies, which can then be compared with experimental results. nih.govnih.gov

The flexibility of the ethylamine side chain in this compound is a key determinant of its conformational landscape. This flexibility can be mapped out by calculating the torsional potential energy surface (PES). rsc.org The PES is a theoretical plot of the molecule's energy as a function of the rotation around one or more of its single bonds (dihedral angles).

For this compound, the analysis of the torsional PES helped to locate the energy minima corresponding to stable conformers and the energy barriers separating them. rsc.org This provides a theoretical foundation for understanding which shapes the molecule is most likely to adopt.

Quantum chemical calculations were used to fully optimize the geometries of the possible conformers of this compound and to determine their relative energies. rsc.org The interpretation of the experimental spectra was guided by these calculations, which included harmonic Raman spectra. rsc.org

The combined experimental and theoretical investigation revealed the presence of three stable conformers: two gauche configurations and one anti configuration. rsc.org In the gauche conformers, the ethylamino side chain is folded, while in the anti structure, it is extended outwards. rsc.org The para-fluorination was found to modify the energetic ordering of the conformers compared to its ortho-substituted counterpart, but the ordering remained similar to that of the non-fluorinated phenylethylamine (PEA). rsc.org

The following table summarizes the calculated relative energies of the three identified conformers of this compound in its ground electronic state (S₀).

ConformerDescriptionRelative Energy (cm⁻¹)
I Gauche0
II Gauche126
III Anti158

This data is based on the findings reported in the study of the conformational landscape of 2-(4-fluoro-phenyl)-ethylamine. rsc.org

Harmonic Raman Spectra Simulations and Experimental Correlation

No published data is available. Theoretical simulations of the Raman spectrum for this compound, correlated with experimental measurements, have not been reported in the scientific literature. Such a study would be crucial for identifying the vibrational modes of the molecule, including those involving the C-S and S-phenyl bonds, and understanding its conformational isomers.

Natural Bond Orbital (NBO) Analysis of Electronic Structure

No published data is available. An NBO analysis would provide insight into the electronic structure, including hyperconjugative interactions and charge delocalization involving the sulfur, fluorine, and nitrogen atoms. This analysis remains to be performed for this compound.

Atoms in Molecule (AIM) Analysis of Bonding Characteristics

No published data is available. AIM analysis could characterize the nature of the chemical bonds (e.g., covalent, ionic, mixed) and identify non-covalent interactions within the molecule by analyzing the topology of the electron density. No such study has been published for this compound.

Studies on Intermolecular Interactions and Solvation Effects

Monohydration Cluster Analysis

No published data is available. The study of how a single water molecule interacts with this compound, identifying the preferred docking sites (e.g., the nitrogen lone pair, the sulfur atom, the fluorine atom), has not been reported.

Hydrogen Bonding Characterization in Molecular Clusters

No published data is available. A detailed characterization of the hydrogen bonding networks that this compound can form, either with itself or with solvent molecules, has not been investigated through computational or spectroscopic means.

Noncovalent Interaction (NCI) Analysis

No published data is available. NCI analysis, which visualizes both attractive and repulsive non-covalent interactions, would be invaluable for understanding the forces that govern the compound's conformational preferences and its interactions with other molecules. This analysis has not been reported in the literature.

Reactivity of the Amine Functionality as a Nucleophile

The primary amine group in this compound is a key functional group that dictates much of its reactivity. As a nucleophile, it readily participates in a variety of chemical transformations.

One notable application is in the synthesis of 2-amino-4-arylpyrimidine derivatives. In these reactions, the amine group attacks an electrophilic carbon, initiating the formation of the pyrimidine (B1678525) ring. This reactivity is crucial for the construction of complex molecules from simpler precursors.

Furthermore, the amine functionality allows for the synthesis of N-substituted derivatives. For instance, reaction with various substituted benzoyl chlorides yields the corresponding amides. These amides can then be reduced to the desired N-substituted 2-(4-fluorophenyl)-ethylamine derivatives using reducing agents like lithium aluminum hydride.

Another synthetic route involves the reaction of 2-(4-fluorophenyl)-ethylamine with different aromatic aldehydes to form Schiff bases. Subsequent reduction of these Schiff bases with sodium borohydride (B1222165) provides an alternative method for producing N-substituted derivatives. A one-pot synthesis method has also been developed, where the reaction with aromatic aldehydes is directly followed by reduction with sodium borohydride.

The nucleophilic character of the amine is also exploited in the preparation of ortho-metalated primary phenethylamines. This leads to the formation of complexes containing six-membered palladacycles, demonstrating the compound's utility in organometallic chemistry.

Transformations Involving the Phenylsulfanyl Group

The phenylsulfanyl group of this compound also plays a significant role in its chemical behavior. This part of the molecule can be targeted for specific transformations, expanding its synthetic utility.

One such transformation is the use of this compound as a single precursor for the synthesis of F-doped carbon dots (F-C-dots). In this process, the compound is dissolved in deionized water and heated in an autoclave. This hydrothermal treatment leads to carbonization of the precursor, where the phenylsulfanyl group likely plays a role in the formation of the carbon dot structure and the incorporation of both sulfur and fluorine into the final material.

Exploration of Reaction Pathways for Fluorine-Containing Building Blocks

The presence of a fluorine atom on the phenyl ring makes this compound a valuable fluorine-containing building block in organic synthesis. The introduction of fluorine can significantly alter the properties of the resulting molecules, making this a desirable feature in the design of new compounds.

Cycloaddition Reactions for Heterocycle Formation

The versatile reactivity of this compound and its derivatives makes them excellent candidates for the synthesis of various heterocyclic compounds through cycloaddition and other cyclization reactions. For example, derivatives of this compound can be used to synthesize substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are important classes of heterocyclic compounds.

Dethioesterification and Related Sulfur Chemistry

The phenylsulfanyl group can be involved in dethioesterification and other sulfur-related chemical reactions. A key example is the hydrothermal synthesis of F-doped carbon dots, where the sulfur from the phenylsulfanyl group is incorporated into the carbon dot structure. This process involves the breaking of the carbon-sulfur bond, demonstrating a transformation of the sulfur-containing moiety.

Catalytic Reactions and Conditions for Selective Transformations

Catalysis plays a crucial role in achieving selective transformations of this compound and its derivatives. Various catalytic systems are employed to control the outcome of reactions and enhance their efficiency.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the synthesis of ortho-metalated phenethylamine complexes involves the use of a palladium catalyst to facilitate the formation of six-membered palladacycles.

Rhodium-catalyzed asymmetric synthesis is another important application, particularly for producing chiral amines with high enantiomeric excess. While not directly demonstrated for this compound in the provided context, the principles of rhodium-catalyzed asymmetric hydrogenation, hydroamination, and allylic amination are relevant to the synthesis of chiral derivatives of this compound.

The synthesis of N-substituted derivatives of 2-(4-fluorophenyl)-ethylamine often employs catalysts to drive the reactions. For example, the reduction of Schiff bases is carried out with sodium borohydride, and the reduction of amides is achieved with lithium aluminum hydride.

The formation of heterocyclic compounds from derivatives of this compound also relies on specific catalytic conditions. For example, the synthesis of 1,3,4-oxadiazoles can be catalyzed by p-toluenesulfonic acid, while the formation of 1,3,4-thiadiazoles can be achieved using concentrated sulfuric acid or pyridine.

Below is a table summarizing the types of catalytic reactions and conditions discussed:

Reaction Type Catalyst/Reagent Product Class
Amide Formation Substituted Benzoyl Chlorides N-acyl derivatives
Amide Reduction Lithium Aluminum Hydride N-alkyl derivatives
Schiff Base Formation Aromatic Aldehydes N-benzylidene derivatives
Schiff Base Reduction Sodium Borohydride N-benzyl derivatives
Palladacycle Formation Palladium Catalyst Organometallic complexes
1,3,4-Oxadiazole Synthesis p-Toluenesulfonic Acid / Phosphorus Oxychloride Substituted 1,3,4-oxadiazoles
1,3,4-Thiadiazole Synthesis Concentrated Sulfuric Acid / Pyridine Substituted 1,3,4-thiadiazoles

Structure Activity Relationship Sar Studies in Molecular Design

Influence of Fluoro Substitution on Molecular Interactions

The substitution of hydrogen with fluorine is a widely used strategy in drug design to modulate a molecule's physicochemical and biological properties. nih.gov In the case of 2-(4-Fluoro-phenylsulfanyl)-ethylamine, the fluorine atom at the para-position of the phenyl ring significantly influences its molecular interactions.

Fluorine's unique properties—its small van der Waals radius (1.47 Å), which is comparable to that of hydrogen (1.20 Å), and its high electronegativity—allow it to serve as a hydrogen mimic with minimal steric perturbation while profoundly altering the molecule's electronic properties tandfonline.com. This modification can enhance binding affinity through several mechanisms:

Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can strengthen hydrophobic interactions between the ligand and the receptor's binding pocket benthamscience.comresearchgate.net.

Non-covalent Interactions: The polarized carbon-fluorine (C-F) bond can participate in various non-covalent interactions. These include dipole-dipole interactions, hydrogen bonds with suitable donors (e.g., N-H···F or O-H···F), and interactions with aromatic systems nih.govnih.gov. While the energy of any single C-F interaction is modest (typically 0.1-0.4 kcal/mol), the cumulative effect of multiple interactions can significantly contribute to binding affinity nih.gov.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing ionization state and interaction with target residues.

Conformational Control: Fluorine substitution can influence the conformational preferences of the molecule. For instance, in protonated fluorinated phenylethylamines, intramolecular N-H+···F interactions can occur, stabilizing specific conformers that may be more favorable for receptor binding nih.govresearchgate.net.

Studies on related phenylethylamine derivatives targeting the 5-hydroxytryptamine type 2A (5-HT2A) receptor have shown that halogen groups, including fluorine, at the para-position of the phenyl ring generally have a positive effect on binding affinity nih.govnih.govkoreascience.kr.

Property Influenced by Fluoro SubstitutionEffect on Molecular InteractionPotential Outcome
LipophilicityIncreases hydrophobic interactions with the binding pocket. benthamscience.comresearchgate.netEnhanced binding affinity and membrane permeation.
ElectronegativityCreates a dipole, enabling electrostatic and polar interactions (e.g., C-F···X). nih.govStrengthened ligand-receptor binding.
Hydrogen BondingCan act as a weak hydrogen bond acceptor (e.g., C-H···F, N-H···F). nih.govIncreased specificity and affinity for the target.
ConformationInfluences molecular geometry through intramolecular interactions (e.g., N-H+···F). nih.govresearchgate.netStabilization of the bioactive conformation.

Impact of Side Chain Modifications on Molecular Recognition

The ethylamine (B1201723) side chain is a critical pharmacophoric element in the phenylethylamine scaffold. Modifications to this chain, including the nature of the linker to the phenyl ring (in this case, a thioether), significantly impact molecular recognition and biological activity.

The primary amine (-NH2) group of the ethylamine moiety is typically protonated at physiological pH. This positively charged ammonium (B1175870) group is often essential for forming a key ionic bond or hydrogen bond with a negatively charged amino acid residue, such as aspartate (Asp) or glutamate (Glu), in the binding site of many receptors and transporters nih.govkoreascience.kr. For example, in the human dopamine (B1211576) transporter (hDAT), the amine of phenylethylamine derivatives forms a crucial hydrogen bond with the side chain of Asp79 nih.govkoreascience.kr.

SAR studies on numerous phenylethylamine derivatives have demonstrated that modifications to this side chain can fine-tune potency and selectivity nih.govnih.gov:

N-Alkylation: Adding alkyl groups to the nitrogen atom can alter selectivity and potency. The size and nature of these groups influence steric and hydrophobic interactions within the binding pocket.

α- and β-Carbon Substitution: Introducing substituents on the carbons of the ethyl chain can affect conformational flexibility and introduce new chiral centers, often leading to stereoselective binding.

SAR Insights from Phenylethylamine Derivatives Targeting Dopamine Transporter (DAT) nih.govkoreascience.kr
Structural ModificationObservationImpact on Molecular Recognition
Aromatic RingSubstituted phenyl groups often increase inhibitory activity compared to unsubstituted phenyl or thiophenyl groups.Enhances hydrophobic and/or polar interactions in the binding pocket.
Alkylamine GroupSmaller ring-sized substituents (e.g., piperidine) at the amine position can show stronger activity.Optimizes fit and interactions within the binding site.
Amine GroupThe charged amine is critical for activity.Forms a key hydrogen bond with Asp79 in the hDAT binding site.

Conformational Flexibilities and their Role in SAR

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional orientation, known as the "bioactive conformation," that is complementary to its target's binding site. The phenylethylamine core can exist in several low-energy conformations, primarily defined by the torsion angle of the ethylamine side chain relative to the phenyl ring researchgate.net.

The two principal conformations are:

Gauche: The amino group is folded back towards the aromatic ring. This conformation is often stabilized by a favorable intramolecular N-H···π hydrogen bond nih.govresearchgate.netresearchgate.net.

Anti: The amino group is extended away from the aromatic ring researchgate.net.

For many phenylethylamine derivatives, the gauche conformation is believed to be the bioactive one, as it correctly positions the key pharmacophoric features—the aromatic ring and the protonated amine—for simultaneous interaction with the receptor nih.govresearchgate.net.

To probe the importance of conformation in SAR, medicinal chemists often design and synthesize conformationally constrained analogs. By incorporating the ethylamine side chain into a ring system, its rotational freedom is limited, locking it into a more rigid geometry researchgate.netnih.govnih.gov. Comparing the activity of these rigid analogs with their flexible counterparts provides valuable information about the required bioactive conformation nih.gov. Studies on ligands for the serotonin (B10506) 5-HT2 receptors have shown that constraining the phenylethylamine backbone can lead to highly potent and selective compounds, but only if the constraint favors the optimal binding geometry. Forcing the molecule to adopt a higher-energy conformation can result in a significant loss of binding affinity nih.govplos.org.

Conformational StateDescriptionStabilizing ForcesRelevance to SAR
Flexible (e.g., PEA)Molecule exists as an equilibrium of multiple conformers (gauche, anti).Intramolecular N-H···π interactions can stabilize gauche forms. nih.govresearchgate.netThe molecule must adopt the correct bioactive conformation upon binding, which has an energetic cost.
Constrained/RigidSide chain is locked into a specific orientation by cyclization. nih.govCovalent bonds of the ring system.If the rigid conformation matches the bioactive one, affinity can be greatly enhanced. If not, affinity is lost. nih.govplos.org

Ligand Design Principles and Scaffold Exploration Based on Phenylethylamine Core

The phenylethylamine structure is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous biologically active compounds. The design of new ligands based on this core, including derivatives like this compound, follows several key principles derived from extensive SAR studies nih.govkoreascience.kr.

Preservation of Key Pharmacophoric Features: The essential components for activity are the aromatic ring and the protonated ethylamine side chain, separated by a two-carbon linker. The amine typically provides a critical anchoring interaction (ionic or hydrogen bond) with the target protein nih.govnih.gov.

Systematic Aromatic Substitution: The phenyl ring is a prime target for modification to enhance affinity and selectivity. As seen with the 4-fluoro substitution, adding small, electron-withdrawing, or lipophilic groups, particularly at the para-position, is a common and effective strategy nih.govnih.govkoreascience.kr.

Conformational Constraint: As discussed, rigidifying the flexible phenylethylamine core is a powerful tool. By synthesizing cyclized analogs, designers can reduce the entropic penalty of binding and improve selectivity for a specific receptor subtype whose binding pocket accommodates the rigid shape researchgate.netnih.govnih.gov.

Structure-based ligand design, which utilizes the 3D structure of the target protein, can further refine these principles by allowing for the rational design of modifications that optimize the fit and interactions within the binding pocket ethernet.edu.et.

Key Ligand Design Principles for the Phenylethylamine Scaffold
Design PrincipleStructural Element TargetedRationaleExample Strategy
Optimize Aromatic InteractionsPhenyl RingEnhance hydrophobic, van der Waals, and polar interactions. nih.govIntroduce small halogen or alkyl groups at the para-position. nih.govkoreascience.kr
Anchor to TargetEthylamine GroupForm a key ionic or hydrogen bond with a conserved acidic residue. nih.govMaintain the primary or secondary amine.
Improve Selectivity & AffinityEntire ScaffoldReduce conformational flexibility to pre-organize the ligand for binding. nih.govIncorporate the ethylamine side chain into a heterocyclic ring. nih.gov
Explore Binding PocketLinker RegionDiscover new interactions and modify physicochemical properties.Replace a simple alkyl linker with a thioether or other bioisosteres.

Applications in Materials Science and Advanced Functional Materials

Incorporation into Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials, which integrate the advantageous properties of both organic and inorganic components at the molecular or nanoscale level, are a cornerstone of modern materials science. researchgate.netmdpi.com The incorporation of molecules like 2-(4-Fluoro-phenylsulfanyl)-ethylamine can impart specific functionalities to these hybrid systems.

Table 1: Potential Properties of Organic-Inorganic Hybrid Materials Incorporating this compound

PropertyPotential Enhancement with this compoundUnderlying Chemical Feature
Thermal StabilityIncreased resistance to thermal degradation.Fluorinated aromatic ring
HydrophobicityImproved water repellency.4-Fluorophenyl group
Adhesion to Inorganic SubstratesStronger interfacial bonding.Ethylamine (B1201723) group
Optical PropertiesTunable refractive index and photoluminescence.Thioether linkage and aromatic ring

Role in Perovskite Solar Cell (PSC) Materials Development

Perovskite solar cells have emerged as a highly promising photovoltaic technology. The performance and stability of PSCs are critically dependent on the quality of the perovskite layer and the interfaces between the different layers of the solar cell. Organic molecules are frequently used as additives or surface passivators to improve the efficiency and longevity of these devices.

The amine group in this compound can interact with the lead halide perovskite surface, passivating defect states that act as recombination centers for charge carriers. This passivation can lead to an increase in the open-circuit voltage and fill factor of the solar cell. The thioether group, with its lone pair of electrons on the sulfur atom, can also coordinate to undercoordinated lead ions at the perovskite surface, further reducing defects. nih.gov The fluorinated phenyl ring can create a hydrophobic interface, which helps to protect the moisture-sensitive perovskite layer from degradation.

Research on related organosulfur compounds has shown that they can positively influence the crystallization of the perovskite film, leading to larger grain sizes and reduced grain boundary densities, which are beneficial for charge transport. nih.gov

Table 2: Projected Impact of this compound on Perovskite Solar Cell Performance

PSC ParameterPotential Effect of this compoundPlausible Mechanism
Power Conversion Efficiency (PCE)IncreaseDefect passivation and improved charge transport.
Open-Circuit Voltage (Voc)IncreaseReduction of non-radiative recombination.
Short-Circuit Current (Jsc)Potential IncreaseImproved light absorption and charge extraction.
StabilityEnhancementHydrophobic interface and defect passivation.

Development of Other Advanced Electronic Materials

The electronic properties of this compound suggest its utility in a range of other advanced electronic materials beyond solar cells. The interplay between the electron-withdrawing fluorine atom and the electron-donating thioether group can modulate the electronic structure of the aromatic ring, influencing its charge transport characteristics. acs.org

In organic field-effect transistors (OFETs), molecules with tailored electronic properties are essential for achieving high charge carrier mobilities. The ability of the thioether group to participate in intermolecular interactions could facilitate molecular packing in thin films, which is crucial for efficient charge transport. mdpi.com

Furthermore, the amine functionality allows for the straightforward incorporation of this molecule into polymer backbones, leading to the development of new functional polymers for applications in organic light-emitting diodes (OLEDs), sensors, and dielectric materials. The fluorinated nature of the compound could also be advantageous in creating materials with low dielectric constants, which are important for high-frequency electronic applications. nih.gov

Table 3: Potential Applications of this compound in Advanced Electronic Materials

Material TypePotential Role of this compoundKey Functional Group(s)
Organic Field-Effect Transistors (OFETs)Active semiconductor layer or interface modifier.Fluorinated phenyl ring, thioether
Organic Light-Emitting Diodes (OLEDs)Component of hole transport or emissive layers.Ethylamine, aromatic system
Dielectric MaterialsMonomer for low-k polymers.Fluorine atom
Chemical SensorsFunctionalized surface for analyte detection.Amine and thioether groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluoro-phenylsulfanyl)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluoro-phenylsulfanyl)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.